N'-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid
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Overview
Description
N'-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid is a synthetic chemical compound that has garnered interest for its unique structure and potential applications in various fields of scientific research. This compound features several functional groups, including a nitrophenyl, methoxy, hydroxy, and carbamohydrazonothioic acid moiety, which contribute to its diverse reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid typically involves the condensation reaction of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with N-methylhydrazinecarbothioamide under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent concentration, and reaction time. High-yielding methods often involve continuous flow reactors to maintain precise control over the reaction parameters, thus enhancing the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions due to the presence of the hydroxy group. Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to convert the hydroxy group into a carbonyl group.
Reduction: The nitro group in the compound is susceptible to reduction reactions, which can be facilitated by reagents such as sodium borohydride or catalytic hydrogenation, converting the nitro group to an amine.
Substitution: The compound's methoxy and hydroxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions can vary widely. For example, oxidation may yield corresponding carbonyl compounds, while reduction can result in amino derivatives. Nucleophilic substitution can lead to the introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
N'-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid has significant potential in diverse research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in designing compounds with specific electronic or steric properties.
Biology: Investigated for its potential as a probe in biological assays due to its distinctive functional groups that may interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific biochemical pathways.
Industry: Potentially useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The compound's mechanism of action is attributed to its ability to interact with molecular targets through its various functional groups. The nitrophenyl and hydroxy groups can form hydrogen bonds or engage in electrostatic interactions with biological targets. The carbamohydrazonothioic acid moiety may interact with enzymes or receptors, modulating their activity through covalent or non-covalent binding, thereby influencing specific biochemical
Properties
IUPAC Name |
1-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c1-11-10(19)13-12-5-6-3-7(14(16)17)9(15)8(4-6)18-2/h3-5,15H,1-2H3,(H2,11,13,19)/b12-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFOKXLIFPSLBW-XGICHPGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C\C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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